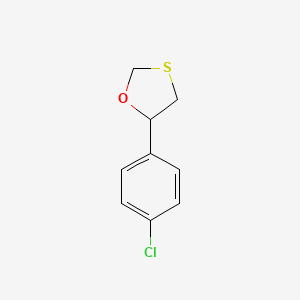

5-(4-Chlorophenyl)-1,3-oxathiolane

Description

Structure

3D Structure

Properties

CAS No. |

114364-48-6 |

|---|---|

Molecular Formula |

C9H9ClOS |

Molecular Weight |

200.69 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1,3-oxathiolane |

InChI |

InChI=1S/C9H9ClOS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-4,9H,5-6H2 |

InChI Key |

QKDLIUOIYKCLRW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCS1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations of 1,3 Oxathiolane Chemical Transformations

Elucidation of Reaction Mechanisms in 1,3-Oxathiolane (B1218472) Synthesis

The construction of the 1,3-oxathiolane ring can be achieved through several strategic approaches, each with distinct mechanistic pathways. The most common methods involve the formation of carbon-sulfur and carbon-oxygen bonds in a cyclization reaction.

Key synthetic strategies include the condensation of a sulfur-containing compound with a two-carbon electrophile, often an aldehyde or its equivalent. nih.gov One classical approach involves the reaction of a protected glycolic aldehyde with a mercapto-acid, such as 2-mercaptoacetic acid, in toluene (B28343) at reflux. This reaction proceeds through the formation of a hemithioacetal intermediate, which subsequently undergoes intramolecular cyclization via the elimination of a water molecule to yield the 1,3-oxathiolane lactone. nih.gov

A more recent and innovative strategy involves the use of sulfenyl chloride chemistry. nih.govacs.org This method constructs the sulfur-carbon bond via a regioselective 1,2-insertion of a sulfenyl chloride into an olefin, such as vinyl acetate. nih.gov In a detailed example, a thiol ester is first generated from thioglycolic acid and then halogenated with sulfuryl chloride to produce a sulfenyl chloride. nih.govacs.org This reactive intermediate then combines with vinyl acetate. The presence of excess sulfuryl chloride can also induce α-chlorination of the ester, establishing the necessary oxidation states for the subsequent cyclization step, which is completed by the addition of water. nih.gov

Another sophisticated method utilizes a Pummerer rearrangement. This pathway involves the condensation of the sodium salt of methyl 2-mercaptoacetate with bromoacetaldehyde (B98955) diethyl acetal (B89532), followed by oxidation of the resulting sulfide (B99878). A subsequent Pummerer rearrangement using acetic anhydride (B1165640) affords a key α-acetoxy sulfide intermediate, which can then be induced to cyclize into the 1,3-oxathiolane ring system. nih.gov

These varied mechanisms provide a versatile toolkit for accessing the 1,3-oxathiolane core, allowing for the introduction of diverse substituents at various positions on the ring.

| Synthetic Strategy | Key Reactants | Proposed Mechanistic Steps | Key Intermediates |

| Aldehyde Condensation | Glycolic aldehyde, 2-Mercaptoacetic acid | 1. Formation of hemithioacetal.2. Intramolecular cyclization with elimination of water. nih.gov | Hemithioacetal |

| Sulfenyl Chloride Route | Thiol ester, Sulfuryl chloride, Vinyl acetate | 1. Formation of sulfenyl chloride from thiol ester.2. Regioselective 1,2-insertion into olefin.3. Cyclization with water. nih.govacs.org | Dichlorinated intermediate |

| Pummerer Rearrangement | Mercaptoacetate salt, Bromoacetaldehyde acetal, Oxidizing agent | 1. Sulfide formation.2. Oxidation to sulfoxide.3. Pummerer rearrangement with Ac₂O.4. Cyclization. nih.gov | α-Acetoxy sulfide |

Mechanisms of Ring Opening and Cleavage Reactions of 1,3-Oxathiolanes

The 1,3-oxathiolane ring, while stable under many conditions, can undergo ring-opening and cleavage reactions, typically under acidic or nucleophilic conditions. The mechanism of cleavage is dictated by the nature of the reagents and the substitution pattern of the ring. These reactions are mechanistically similar to the ring-opening polymerization (ROP) of other cyclic monomers. youtube.comlibretexts.org

Acid-Catalyzed Ring Opening: Under acidic conditions, either Brønsted or Lewis acids can initiate ring cleavage. libretexts.org The reaction begins with the protonation of one of the heteroatoms. Protonation of the ring oxygen atom, followed by cleavage of the C-O bond, results in the formation of a resonance-stabilized carbocation. This cation is particularly stabilized by the adjacent sulfur atom, which can donate a lone pair of electrons. The resulting thionium (B1214772) ion is then trapped by a nucleophile present in the reaction medium, completing the cleavage process.

Nucleophilic Ring Opening: Anionic or nucleophilic ring-opening involves the direct attack of a nucleophile on one of the ring's carbon atoms. youtube.com This process is analogous to anionic ROP, where an initiator attacks an electron-deficient carbon atom. youtube.com For a 1,3-oxathiolane, nucleophilic attack would preferentially occur at the C2 or C5 position. The attack leads to the cleavage of a carbon-heteroatom bond and the formation of a linear thioether-alkoxide or thiol-ether intermediate, which can be protonated upon workup. This pathway generally requires strong nucleophiles and may be less facile than acid-catalyzed opening unless the ring is activated by electron-withdrawing groups.

| Reaction Type | Initiator | Proposed Mechanism | Key Intermediate |

| Acid-Catalyzed Opening | Brønsted or Lewis Acids | 1. Protonation of a ring heteroatom (typically oxygen).2. Cleavage of C-O bond.3. Formation of a sulfur-stabilized carbocation (thionium ion).4. Trapping of the cation by a nucleophile. libretexts.org | Thionium ion |

| Nucleophilic Opening | Strong Nucleophiles (e.g., organometallics, hydroxides) | 1. Direct nucleophilic attack at C2 or C5.2. Cleavage of C-S or C-O bond.3. Formation of a linear anionic intermediate. youtube.com | Thioether-alkoxide anion |

Studies on Epimerization and Isomerization Processes in 1,3-Oxathiolanes

The stereochemistry of substituted 1,3-oxathiolanes is a critical aspect of their chemistry, particularly in the synthesis of chiral drugs. Isomerization and epimerization processes are therefore of significant interest.

Many synthetic routes to substituted 1,3-oxathiolanes yield a mixture of stereoisomers (e.g., cis and trans isomers). nih.gov For instance, the N-glycosylation of a 1,3-oxathiolane derivative with a nucleobase can produce a mixture of cis and trans products. nih.gov The separation of these isomers can be challenging, making processes that favor a single isomer highly valuable.

A powerful strategy to control stereochemistry is Dynamic Kinetic Resolution (DKR) . This process involves the continuous in-situ stereoinversion of an unwanted enantiomer back to a racemic mixture, while the desired enantiomer is selectively removed from the equilibrium, often by crystallization. nih.gov This technique has been successfully applied in the synthesis of enantiomerically pure oxathiolane nucleoside analogues. nih.govnih.gov

Epimerization , the change in configuration at a single stereocenter, can occur under specific conditions.

Epimerization at C2: The C2 position is analogous to an acetal carbon. Epimerization at this center can be facilitated by acid catalysis. The mechanism likely involves a reversible ring-opening to form a hemithioacetal intermediate. Rotation around the C4-C5 bond followed by re-cyclization can lead to the formation of the opposite epimer.

Epimerization at C5: Changing the stereochemistry at a carbon-substituted position like C5 is more challenging. One plausible mechanism, drawing analogy from studies on other heterocycles like piperazines, involves a radical-mediated process. nih.gov A radical initiator, such as a thiyl radical, could abstract a hydrogen atom from the C5 position. This would generate a planar radical intermediate. Subsequent hydrogen atom transfer back to this radical can occur from either face, leading to a mixture of epimers and thus enabling epimerization. nih.gov This process allows for the conversion of a less stable isomer to a more thermodynamically stable one.

| Process | Description | Proposed Mechanism |

| Isomer Formation in Synthesis | The formation of cis/trans mixtures during cyclization or substitution reactions. nih.gov | Dependent on the transition state geometry of the specific reaction. |

| Dynamic Kinetic Resolution (DKR) | Conversion of a racemic mixture to a single enantiomer. nih.gov | In-situ racemization of the unwanted enantiomer coupled with selective removal (e.g., crystallization) of the desired enantiomer. nih.gov |

| Epimerization at C2 | Inversion of stereochemistry at the 2-position. | Acid-catalyzed reversible ring-opening to a hemithioacetal, followed by re-cyclization. |

| Epimerization at C5 | Inversion of stereochemistry at the 5-position. | Radical-mediated Hydrogen Atom Transfer (HAT) to form a planar radical intermediate, followed by non-stereospecific hydrogen atom donation. nih.gov |

In Vitro Biological Activities and Structure Activity Relationship Sar Studies

Evaluation of In Vitro Antimicrobial Activities of 1,3-Oxathiolane (B1218472) Derivatives

The 1,3-oxathiolane scaffold is a key component in a variety of compounds that have been investigated for their antimicrobial properties. These derivatives have shown a range of activities against both bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3-oxathiolan-5-one (B1253419) have been synthesized and screened for their antibacterial activity. jocpr.com The presence of an electron-withdrawing group on the aryl substituent at the 2-position of the 1,3-oxathiolan-5-one ring was found to be associated with moderate to significant antibacterial activity when compared to the standard drug ampicillin. jocpr.com For instance, certain 2-(substituted aryl)-1,3-oxathiolan-5-one derivatives demonstrated promising activity against a panel of Gram-positive and Gram-negative bacteria. jocpr.com

Specifically, some compounds exhibited notable zones of inhibition against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. jocpr.com The activity of these compounds is influenced by the nature and position of substituents on the aromatic ring.

Below is a table summarizing the antibacterial activity of selected 1,3-oxathiolane derivatives.

| Compound Type | Bacterial Strain | Activity Level |

| 2-(substituted aryl)-1,3-oxathiolan-5-one | E. coli | Moderate to Significant jocpr.com |

| 2-(substituted aryl)-1,3-oxathiolan-5-one | S. aureus | Moderate to Significant jocpr.com |

| 2-(substituted aryl)-1,3-oxathiolan-5-one | K. pneumoniae | Moderate to Significant jocpr.com |

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of 1,3-oxathiolane derivatives has also been a subject of study. jocpr.comontosight.ai Research has shown that certain 1,3-oxathiolan-5-one derivatives possess antifungal properties. jocpr.com For example, one derivative in a synthesized series showed promising activity against fungal strains. jocpr.com The general observation is that these compounds often exhibit moderate to significant activity against various microorganisms, including pathogenic fungi. jocpr.com

The table below provides a summary of the antifungal activity of 1,3-oxathiolane derivatives.

| Compound Type | Fungal Strain | Activity Level |

| 2-(substituted aryl)-1,3-oxathiolan-5-one | Pathogenic Fungi | Moderate to Significant jocpr.com |

Assessment of In Vitro Antiviral Activities, Particularly for Nucleoside Analogues

A significant area of research for 1,3-oxathiolane derivatives has been in the development of antiviral agents, particularly nucleoside analogues. numberanalytics.comnih.gov These compounds are designed to mimic natural nucleosides and interfere with viral replication. numberanalytics.com

Activity against Human Immunodeficiency Virus (HIV)

1,3-Oxathiolane nucleoside analogues have been a cornerstone in the treatment of HIV infections. numberanalytics.comnih.gov Compounds such as Lamivudine (B182088) (3TC) and Emtricitabine (FTC) are well-known examples that incorporate the 1,3-oxathiolane ring. nih.gov These drugs act as nucleoside reverse transcriptase inhibitors (NRTIs). nih.govresearchgate.net After being phosphorylated within the cell, they compete with natural deoxynucleotides for incorporation into the viral DNA chain. nih.gov This incorporation leads to chain termination because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus inhibiting HIV reverse transcriptase. nih.govresearchgate.net

Studies have shown that the unnatural L-(-)-enantiomers of these nucleoside analogues, like (-)-FTC and (-)-BCH-189, exhibit potent anti-HIV activity and lower toxicity compared to their D-(+)-enantiomers. nih.govasm.org For instance, the β-configured L-(-)-enantiomer of a 5-fluoro-substituted cytidine (B196190) analogue was found to be highly potent against HIV-1. nih.gov The antiviral activity of these compounds is often quantified by their EC50 values, which represent the concentration required to inhibit viral replication by 50%. nih.gov

Resistance to oxathiolane-cytosine nucleosides has been observed, often associated with a mutation at codon 184 of the reverse transcriptase gene, from methionine to valine or isoleucine. asm.org This mutation reduces the susceptibility of the enzyme to the triphosphate forms of these drugs. asm.org

The table below summarizes the anti-HIV activity of some 1,3-oxathiolane nucleoside analogues.

| Compound | Virus | Mechanism of Action | Activity |

| Lamivudine (3TC) | HIV-1 | Reverse Transcriptase Inhibitor, Chain Termination nih.govresearchgate.net | Potent nih.gov |

| Emtricitabine (FTC) | HIV-1 | Reverse Transcriptase Inhibitor, Chain Termination nih.govresearchgate.net | Potent nih.gov |

| (-)-BCH-189 | HIV-1 | Reverse Transcriptase Inhibitor | Potent asm.org |

| 1,3-oxathiolane derivatives of T-705 | HIV | Viral Suppression | Weak (70-80% suppression at 30 µmol/L) benthamdirect.comnih.gov |

Activity against Hepatitis B Virus (HBV)

The potent antiviral activity of 1,3-oxathiolane nucleoside analogues extends to the Hepatitis B virus (HBV). jocpr.comnih.gov Lamivudine, for example, is also used in the treatment of chronic HBV infection. mdpi.com Similar to its action against HIV, it inhibits the HBV polymerase, which has reverse transcriptase activity. mdpi.com

Research has demonstrated that these compounds are effective in reducing HBV replication in cell culture. asm.org The development of new nucleoside analogues with novel scaffolds remains an important area of research to combat drug resistance. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of 1,3-oxathiolane derivatives. collaborativedrug.com These analyses help in understanding how the chemical structure of a molecule influences its biological effects, guiding the design of more potent and selective compounds. collaborativedrug.comnih.gov

For the antimicrobial activity of 2-(substituted aryl)-1,3-oxathiolan-5-ones, a key SAR finding is the impact of substituents on the aryl ring. The presence of electron-withdrawing groups has been shown to enhance antibacterial activity. jocpr.com

In the context of antiviral activity , particularly for nucleoside analogues, several SAR principles have been established:

Stereochemistry: The stereochemistry at the chiral centers of the 1,3-oxathiolane ring is critical. For anti-HIV agents, the unnatural L-(-)-enantiomers are generally more potent and less toxic than the D-(+)-enantiomers. nih.gov This is a significant departure from natural nucleosides where the D-configuration is active.

Nucleobase Modification: Modifications to the pyrimidine (B1678525) or purine (B94841) base can significantly affect antiviral potency. For example, the introduction of a fluorine atom at the 5-position of the cytosine base in a 1,3-oxathiolane nucleoside analogue resulted in a highly potent anti-HIV agent. nih.gov

Sugar Moiety: The 1,3-oxathiolane ring itself represents a critical modification of the natural sugar moiety. The presence of the sulfur atom at the 3'-position is a key feature of potent antivirals like Lamivudine. nih.gov

These SAR insights are instrumental in the rational design of new 1,3-oxathiolane-based therapeutic agents with improved efficacy and safety profiles.

Influence of the 4-Chlorophenyl Moiety on Biological Potency and Selectivity

In related heterocyclic structures, the 4-chlorophenyl moiety has been associated with potent biological activity. For instance, studies on a series of 5-(4-chlorophenyl)furan derivatives identified several compounds with potent antitumor activity as colchicine (B1669291) binding site inhibitors. nih.govnih.gov The most active compounds in this series were more potent than the reference drug colchicine, highlighting the positive contribution of the 4-chlorophenyl group to their efficacy. nih.govnih.gov Research into other classes of compounds, such as N-acyl-L-valine derivatives, also demonstrates the strategic importance of halogen substitution on the phenyl ring. In one study, a chlorine atom was replaced by a bromine atom to increase the lipophilic character while aiming to maintain the substituent's electronic effects, suggesting that modulation of the halogen can fine-tune the pharmacological profile. mdpi.com The electron-withdrawing nature of chlorine can also affect the reactivity and metabolic stability of the entire molecule.

The table below summarizes the activity of related compounds where the 4-chlorophenyl group is a key feature.

Table 1: Biological Activity of Representative 4-Chlorophenyl-Containing Compounds

| Compound Class | Specific Compound Example | Biological Target/Activity | Key Finding |

|---|---|---|---|

| 5-(4-chlorophenyl)furan derivatives | Compound 7e (a pyrazoline derivative) | Tubulin Polymerization Inhibition (Antitumor) | IC50 of 0.05 µM, more potent than colchicine. nih.govnih.gov |

| 5-(4-chlorophenyl)furan derivatives | Compound 11a (a pyridine (B92270) derivative) | Tubulin Polymerization Inhibition (Antitumor) | IC50 of 0.06 µM, with 96.3% inhibition. nih.govnih.gov |

| N-Acyl-Amino Acid derivatives | N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine | Antimicrobial / Antibiofilm | Serves as a precursor for more lipophilic bromo-derivatives to enhance activity. mdpi.com |

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit vastly different interactions with stereospecific biological targets like enzymes and receptors. For 5-(4-Chlorophenyl)-1,3-oxathiolane, which has a chiral center at the 5-position of the oxathiolane ring, the spatial arrangement of the 4-chlorophenyl group (either cis or trans relative to substituents at other positions, if present) and its absolute configuration (R or S) are expected to have a profound impact on its biological profile.

Research on related oxathiolane-containing molecules has confirmed the critical nature of stereochemistry. In a study of L-oxathiolanyl pyrimidine and purine nucleosides developed as potential anti-HIV agents, the stereochemistry at the anomeric center (resulting in α- and β-isomers) was a key determinant of antiviral potency. nih.gov For example, among 5-substituted cytosine analogues, the β-isomer of the cytosine derivative was the most potent in that specific sub-group, while for the 5-fluorocytosine (B48100) analogue, the α-isomer was more active. nih.gov This demonstrates that subtle changes in the spatial orientation of the substituents on the oxathiolane ring can lead to significant differences in biological effect. Similarly, studies on other classes of molecules, such as oleandomycin (B1677203) derivatives, have shown that altering the stereochemistry can have a major influence on antibacterial and anti-inflammatory activity. nih.gov

Table 2: Influence of Stereoisomerism on Anti-HIV Activity in L-Oxathiolane Nucleosides

| Nucleoside Base | Isomer | Anti-HIV-1 Activity (EC50 in µM) | Finding |

|---|---|---|---|

| Cytosine | β-isomer | 0.0051 | High potency. nih.gov |

| 5-Fluorocytosine | α-isomer | 0.0083 | High potency, with the α-isomer being more active than other tested 5-substituted cytosine α-isomers. nih.gov |

| 5-Methylcytosine | α-isomer | 0.076 | Moderate potency. nih.gov |

| 5-Methylcytosine | β-isomer | 0.49 | Lower potency compared to its α-isomer. nih.gov |

Role of Other Substituents and Heterocyclic Fusions on Efficacy

The efficacy of the core this compound structure can be further modulated by introducing other substituents or by fusing additional heterocyclic rings. Structure-activity relationship studies on various heterocyclic scaffolds consistently show that the nature, position, and size of substituents can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

For example, attaching different groups to the phenyl ring or the oxathiolane ring could alter the molecule's interaction with its biological target. In the development of novel anticancer agents, electron-donating groups (like -OCH3) on aromatic rings were found to enhance activity in certain series of compounds. researchgate.net Conversely, in other molecular contexts, electron-withdrawing groups have proven beneficial. Quantum-chemical studies on five-membered heterocycles have shown that the position of heteroatoms relative to a substituent profoundly influences its electronic properties. rsc.org

Fusing another heterocyclic ring system to the 1,3-oxathiolane scaffold could create a more rigid structure with a different shape and charge distribution, potentially leading to novel biological activities or enhanced potency. For example, the synthesis of various dihydropyrimidinone derivatives, which are themselves a product of a multi-component reaction, shows that a wide range of pharmacological activities, including antibacterial and antitumor effects, can be achieved by varying the substituents on the core ring. mdpi.com Similarly, research on thiazole (B1198619) derivatives has demonstrated that modifications, such as the introduction of a tetrazole ring, can significantly enhance anticancer activity against specific cell lines.

Table 3: Effect of Substituents on the Biological Activity of Various Heterocyclic Compounds

| Core Scaffold | Substituent/Modification | Biological Activity | Result |

|---|---|---|---|

| Thiazole | Bioisosteric replacement of a 1,2,3-triazole ring with a 1H-tetrazole ring. | Anticancer (Leukemia K-562 cells) | Significantly enhanced antileukemic potency. |

| Benzothiazole | Addition of sulfonamide moieties to a pyrimidylbenzothiazole core. | TGF-βR1 Inhibition | Resulted in highly potent ALK5 inhibitors. researchgate.net |

| 1,2,3-Triazole Carboxamides | Electron-donating groups (e.g., -OPh, -OMe) on phenyl rings. | Cytotoxicity (A549 lung cancer cells) | Compounds with donating groups exhibited better activity than the reference standard. researchgate.net |

| Dihydropyrimidinone | Varied substituted benzaldehydes. | General Pharmacological Activity | Yields compounds with diverse activities, including antitumor and antibacterial properties. mdpi.com |

Computational and Theoretical Investigations of 5 4 Chlorophenyl 1,3 Oxathiolane

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool for predicting a wide range of molecular properties.

The initial step in a computational study involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This is achieved using a specific DFT functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) that defines the atomic orbitals. ajchem-a.com The process calculates bond lengths, bond angles, and dihedral (torsional) angles that correspond to the minimum energy state.

For instance, studies on related compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have successfully used DFT to calculate these parameters. researchgate.netnih.govscispace.com The results are often compared with experimental data from X-ray crystallography to validate the computational method. researchgate.netnih.govscispace.com A good correlation between the theoretical and experimental values confirms the accuracy of the optimized geometry. nih.gov

Table 1: Representative Geometrical Parameters Calculated via DFT (Note: This table is illustrative, as specific data for 5-(4-Chlorophenyl)-1,3-oxathiolane is not available. The parameters shown are typical for such an analysis.)

| Parameter | Bond/Angle | Theoretical Value (DFT) |

| Bond Length (Å) | C-Cl | 1.75 |

| C-S | 1.85 | |

| C-O | 1.43 | |

| Bond Angle (°) | C-S-C | 95.0 |

| C-O-C | 110.0 | |

| Dihedral Angle (°) | Cl-C-C-C | 180.0 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov These energies are used to calculate various global reactivity descriptors. researchgate.net

Table 2: Illustrative Electronic Properties Calculated from HOMO-LUMO Energies (Note: This table is illustrative, as specific data for this compound is not available.)

| Property | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.57 |

| LUMO Energy | ELUMO | - | -2.09 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.48 |

Understanding how a molecule interacts with itself and its environment is crucial. DFT calculations can be used to analyze non-covalent interactions, such as hydrogen bonds and van der Waals forces, which stabilize the crystal structure. cardiff.ac.uk Techniques like Natural Bond Orbital (NBO) analysis can reveal these interactions by quantifying the charge transfer between orbitals, indicating the strength of hydrogen bonds (e.g., N-H···N). nih.govscispace.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Docking simulations place the ligand (in this case, this compound) into the binding site of a target macromolecule. The simulation explores various possible conformations and orientations of the ligand within the binding pocket. The results identify the most likely binding mode and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on related 1,3,4-oxadiazole (B1194373) derivatives have been used to understand their potential as anticancer agents by modeling their interactions with target proteins like tubulin. nih.gov

A key output of molecular docking is the calculation of a scoring function, which estimates the binding affinity (or binding energy) between the ligand and the protein. This score reflects the strength of the interaction, with lower energy values typically indicating a more stable and favorable binding. These computational assessments allow researchers to rank different compounds based on their predicted binding strength and to prioritize the most promising candidates for further experimental testing. nih.gov

Conformational Analysis and Energy Profiling

The conformational landscape of heterocyclic compounds is a cornerstone of modern stereochemistry, dictating their physical properties, reactivity, and biological interactions. For the this compound molecule, a comprehensive understanding of its three-dimensional structure is paramount. Due to a notable absence of direct experimental or computational studies specifically targeting this compound in publicly available literature, this analysis is built upon the foundational principles of conformational analysis and draws from computational data available for analogous 5-substituted heterocyclic systems, such as 5-phenyl-1,3-dioxanes.

The five-membered 1,3-oxathiolane (B1218472) ring is not planar. It adopts puckered conformations to alleviate torsional strain. The primary conformations available to the ring are the envelope (or half-chair) and twist forms. In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom (either oxygen, sulfur, or one of the carbons) puckered out of the plane. The introduction of a bulky 4-chlorophenyl substituent at the C5 position introduces significant steric considerations, primarily influencing the preference for either an axial or equatorial orientation of this group.

Stability of Conformational Isomers

The two primary conformational isomers of this compound are defined by the orientation of the 4-chlorophenyl group relative to the mean plane of the oxathiolane ring. These are the equatorial conformer (5-eq) and the axial conformer (5-ax).

Equatorial Conformer (5-eq): In this arrangement, the bulky 4-chlorophenyl group occupies a position in the "equator" of the ring. This orientation minimizes steric hindrance with the other ring atoms and their substituents, particularly the hydrogens on C4 and the lone pairs of the heteroatoms. This is generally the more sterically favorable and thus lower-energy conformation.

Axial Conformer (5-ax): Here, the 4-chlorophenyl group is positioned perpendicular to the ring's plane. This leads to significant 1,3-diaxial interactions with the axial hydrogen on C2 and potentially unfavorable gauche interactions. Consequently, the axial conformer is expected to be of higher energy and less stable than the equatorial conformer.

Computational studies on analogous compounds, such as 5-phenyl-1,3-dioxane, have consistently shown a strong preference for the equatorial conformer. The energy difference (ΔE) between the equatorial and axial forms is a key indicator of this stability. While specific values for this compound are not documented, it is reasonable to infer a significant energy penalty for the axial conformation.

Table 1: Illustrative Relative Stability of Conformational Isomers of this compound

This table presents a theoretical model of the relative energies of the main conformers, based on data from analogous 5-substituted heterocyclic systems.

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 5-eq | Equatorial | 0.00 | >99 |

| 5-ax | Axial | ~2.5 - 4.0 | <1 |

| Twist | - | Intermediate | Minor |

Note: The energy values are estimates derived from analogous systems and general principles of conformational analysis. The twist conformation represents a family of intermediate-energy, flexible forms.

Energy Barriers for Conformational Interconversion

The interconversion between the equatorial and axial conformers is not a simple, direct process. It proceeds through a series of higher-energy transition states and intermediate twist conformations. The energy required to overcome these barriers dictates the rate of conformational inversion.

The primary pathway for the equatorial-to-axial interconversion involves the ring passing through a high-energy, nearly planar transition state, as well as several intermediate twist conformations. The energy barrier for this process is a critical parameter that determines the conformational flexibility of the molecule at a given temperature.

Quantum-chemical studies on related 5-substituted 1,3-dioxanes have calculated the potential barriers for these conformational isomerizations. researchgate.net These studies reveal that the interconversion between chair (in the case of six-membered rings) or stable envelope (in five-membered rings) conformers proceeds through twist intermediates.

Table 2: Estimated Energy Barriers for Conformational Interconversion of this compound

The following table provides an illustrative model of the energy barriers for the conformational changes, based on computational findings for analogous heterocyclic systems.

| Conformational Pathway | Transition State (TS) | Estimated Energy Barrier (kcal/mol) |

| Equatorial to Twist | Envelope/Twist TS | ~5 - 7 |

| Twist to Axial | Twist/Axial TS | ~1 - 2 |

| Overall Equatorial to Axial | Highest Energy TS | ~5 - 7 |

Note: These energy barriers are representative estimates based on published data for structurally related 5-substituted heterocycles. The actual values for this compound may vary.

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment and Stereochemical Assignment

Proton (¹H) NMR spectroscopy is instrumental in defining the proton environment and assigning the stereochemistry of 5-(4-Chlorophenyl)-1,3-oxathiolane. The chemical shifts (δ) and coupling constants (J) of the protons provide a wealth of structural information. The chemical shifts are indicative of the electronic environment of the protons, while the coupling constants reveal the connectivity and dihedral angles between adjacent protons. ubc.ca

The diastereotopic protons of the oxathiolane ring, particularly those at the C2 and C5 positions, exhibit distinct chemical shifts and coupling patterns that are crucial for stereochemical assignment. Full and unambiguous assignments of all proton resonances are achieved through a combination of 1D and 2D NMR techniques. researchgate.net

Interactive Data Table: Representative ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2a | 4.87 - 4.92 | m | |

| H-2b | 5.64 - 5.86 | m | |

| H-4a | 3.58 - 3.66 | m | |

| H-4b | 4.15 - 4.38 | m | |

| H-5 | 5.70 - 5.80 | m | |

| Ar-H | 7.26 - 7.40 | m |

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and the specific stereoisomer.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete elucidation of the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. oregonstate.edulibretexts.org

The signals for the carbons in the oxathiolane ring and the 4-chlorophenyl group appear at characteristic chemical shifts. For instance, the carbon atom attached to the electronegative oxygen and sulfur atoms in the oxathiolane ring will be shifted downfield. libretexts.org

Interactive Data Table: Representative ¹³C NMR Data

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 75.7 - 99.0 |

| C-4 | 30.5 - 33.5 |

| C-5 | 70.3 - 87.1 |

| C-Ar (C-Cl) | 133.0 - 134.0 |

| C-Ar (CH) | 128.0 - 129.0 |

| C-Ar (C-C5) | 140.0 - 142.0 |

Note: The chemical shifts can vary depending on the solvent and the specific stereoisomer.

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Confirmation

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to confirm the stereochemistry and conformation of molecules by detecting protons that are close in space, typically within 5 Å. wikipedia.orglibretexts.org This is achieved by irradiating one proton and observing the effect on the intensity of the signals of nearby protons. libretexts.org

For this compound, NOE experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the relative stereochemistry of the substituents on the oxathiolane ring. wikipedia.orglibretexts.org For example, an NOE correlation between a proton on the C5 and a proton on the C2 would indicate that these protons are on the same face of the five-membered ring, confirming a cis relationship. The absence of such a correlation would suggest a trans relationship. These experiments provide unambiguous evidence for the three-dimensional structure in solution. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. The fragmentation of the oxathiolane ring and the loss of the chlorophenyl group can produce characteristic peaks that help to confirm the structure of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint." vscht.cz

For this compound, the IR spectrum will exhibit characteristic absorption bands for the C-O and C-S single bonds within the oxathiolane ring. libretexts.org Additionally, the aromatic C-H and C=C stretching vibrations of the chlorophenyl group will be observed in their typical regions. youtube.comlibretexts.org The presence of a C-Cl bond will also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Alkane C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch | 1300 - 1000 | Strong |

| C-S Stretch | 800 - 600 | Variable |

| C-Cl Stretch | 800 - 600 | Strong |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. gazi.edu.tr This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. growingscience.comnih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation and the stereochemical relationships between all atoms in the molecule. gazi.edu.trnih.gov This technique is particularly valuable for confirming the stereochemistry assigned by NMR methods and for understanding intermolecular interactions in the crystal lattice. nih.gov

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

While specific crystallographic data for this compound is not publicly available, analysis of closely related compounds containing the 4-chlorophenyl moiety provides valuable insights into the structural characteristics that can be anticipated. For instance, the study of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals detailed information about its crystal structure. growingscience.com The compound was crystallized in a monoclinic system with the space group P21/c. growingscience.com The determination of its crystal structure confirms the connectivity of the atoms and provides precise bond lengths and angles. growingscience.com

The data obtained from single-crystal X-ray diffraction is typically presented in a standardized format, as shown in the table below, using data from the representative compound 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

Table 1: Crystal Data and Structure Refinement for a Representative 4-Chlorophenyl Derivative growingscience.com

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid. In compounds containing a 4-chlorophenyl group, a range of interactions are typically observed.

Hydrogen bonds are among the most significant interactions driving crystal packing. In the crystal structures of N-(chlorophenyl)pyridinecarboxamides, N-H···N and N-H···O hydrogen bonds are prominent. dcu.ieacs.org In hydrated forms, water molecules can act as bridges, forming O-H···O and N-H···O interactions. dcu.ie In the absence of strong hydrogen bond donors, weaker C-H···O and C-H···N interactions often play a crucial role in the supramolecular assembly. dcu.ie

The chlorine atom of the 4-chlorophenyl group can also participate in intermolecular interactions, most notably through C-H···Cl contacts. dcu.ie Furthermore, π-π stacking interactions between aromatic rings are common, contributing to the stabilization of the crystal lattice. researchgate.net For instance, in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, inversion-related π-π stacking interactions are observed between the aryl rings. researchgate.net C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also frequently identified. dcu.ieresearchgate.net

Table 2: Common Intermolecular Interactions in 4-Chlorophenyl Containing Crystals

Compound Index

Advanced Analytical Methodologies in 1,3 Oxathiolane Research

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is an indispensable tool in the analysis of synthetic compounds. Its primary function is to separate a mixture into its individual components, allowing for both qualitative and quantitative assessment. For a compound like 5-(4-Chlorophenyl)-1,3-oxathiolane, chromatographic methods are crucial for assessing the success of a synthesis, isolating the pure compound, and determining its stereochemical configuration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound.

Analytical HPLC is employed to determine the purity of a sample and quantify the main component against known reference standards. The separation is typically achieved on a stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. A mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through the column. Detection is commonly performed using a UV detector, as the chlorophenyl group in the target molecule absorbs UV light. By running a gradient, where the proportion of the organic solvent is increased over time, a high-resolution separation of the main compound from its synthetic precursors and potential by-products can be achieved.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of the pure compound. This is essential for obtaining sufficient material for further structural elucidation, biological testing, or as a reference standard. The conditions developed at the analytical scale are typically scaled up for preparative purposes.

Below is an interactive table representing typical HPLC conditions for the analysis and purification of aryl-substituted oxathiolanes.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | 5% to 95% B over 20 min | 20% to 80% B over 30 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 230 nm | UV at 230 nm |

| Injection Volume | 10 µL | 500 µL |

| Purpose | Purity check, Quantification | Isolation of pure compound |

The carbon atom at the 5-position of the 1,3-oxathiolane (B1218472) ring in this compound is a chiral center, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them.

Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee). This technique utilizes a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for resolving a broad range of chiral compounds and are particularly effective for aromatic molecules. nih.govnih.gov The separation can be performed in different modes, including normal phase, reversed-phase, or polar organic mode. The choice of mobile phase, often a simple mixture of an alkane and an alcohol (e.g., hexane/isopropanol), is critical for achieving optimal resolution. nih.gov

The development of a chiral HPLC method allows for the precise determination of the enantiomeric ratio in a racemic mixture or the assessment of the enantiomeric purity of a stereoselective synthesis product.

The following table illustrates typical conditions for the chiral separation of related compounds.

| Parameter | Chiral HPLC Method |

| Column (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Temperature | 25 °C |

| Purpose | Determination of Enantiomeric Excess (ee) |

Coupled Chromatographic and Spectrometric Techniques

While chromatography excels at separation, its coupling with spectrometry provides definitive structural information, making it a powerful tool for identification and quantification, especially in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is invaluable for confirming the identity of the synthesized compound and for detecting and identifying trace-level impurities or degradation products.

After separation on the LC column, the eluent is directed to the mass spectrometer's ion source. Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which can ionize the molecule (e.g., by forming a protonated molecule [M+H]⁺) without causing significant fragmentation. This allows for the determination of the molecular weight with high accuracy. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, providing a structural fingerprint of the molecule. High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can determine the mass with enough accuracy to confirm the elemental composition of the compound and its fragments.

The table below outlines representative parameters for an LC-MS analysis.

| Parameter | LC-MS Method |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Full Scan (m/z 50-500) and MS/MS of target ion |

| Expected Ion | [M+H]⁺ at m/z 215.0117 (for C₉H₁₀ClOS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, best suited for compounds that are volatile and thermally stable. The direct applicability of GC-MS to this compound would depend on its volatility and stability at the high temperatures used in the GC injector and column. Given its molecular weight and polar functional groups, it may exhibit limited volatility.

However, GC-MS can be an excellent method for analyzing more volatile precursors or if the target compound is converted into a more volatile derivative through a chemical reaction (derivatization). In GC-MS, separation occurs in a long, thin capillary column. Upon elution, compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy process that causes extensive fragmentation. While this often prevents the observation of the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a chemical fingerprint, which can be compared against spectral libraries for identification.

The potential for matrix effects, where other components in the sample can interfere with the analysis, is a consideration in GC-MS, particularly during the injection and separation phases.

The following table shows hypothetical GC-MS conditions, assuming the compound is sufficiently volatile.

| Parameter | GC-MS Method |

| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-450 |

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for 1,3-Oxathiolane (B1218472) Synthesis

Traditional synthetic routes for heterocyclic compounds often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions. The future of synthesizing 5-(4-Chlorophenyl)-1,3-oxathiolane and its analogues lies in the adoption of green chemistry principles to enhance sustainability, reduce cost, and improve safety. mdpi.com

Key research opportunities include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze chemical reactions offers high selectivity under mild, aqueous conditions. mdpi.com Research into lipases and other enzymes for the kinetic resolution of racemic 1,3-oxathiolane intermediates has already proven successful for related structures. nih.gov Future work could focus on identifying or engineering specific enzymes for the enantioselective synthesis of the this compound core, a critical step for producing pharmacologically active single-enantiomer drugs. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating methods. mdpi.com Applying this technology to the cyclocondensation reaction between a 4-chlorophenyl-substituted epoxide or aldehyde and a sulfur source could provide a rapid and efficient route to the target molecule.

Supply-Centered Synthesis: A novel approach involves designing synthetic routes starting from low-cost, high-volume, and widely available industrial feedstocks. acs.org For the general 1,3-oxathiolane framework, materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate (B1220275) have been identified as sustainable starting points. acs.org Future research should aim to adapt these feedstocks for the large-scale, economical production of the this compound intermediate.

Table 1: Comparison of Synthetic Approaches for 1,3-Oxathiolane Scaffolds

| Approach | Traditional Methods | Green Chemistry Opportunities |

|---|---|---|

| Solvents | Often uses hazardous organic solvents (e.g., toluene (B28343), DMF). mdpi.comacs.org | Use of water, ethanol, or solvent-free conditions. mdpi.com |

| Catalysts | Stoichiometric Lewis acids, strong inorganic acids. nih.gov | Recyclable catalysts, biocatalysts (enzymes). mdpi.com |

| Energy | Prolonged heating with conventional methods. | Microwave irradiation, reactions at ambient temperature. mdpi.com |

| Atom Economy | May generate significant chemical waste. | Designed to maximize incorporation of starting materials into the final product. mdpi.com |

| Starting Materials | Often uses complex and expensive precursors. acs.org | Focus on simple, abundant feedstocks (e.g., vinyl acetate, chloroacetic acid). acs.org |

Exploration of Novel Pharmacological Targets for this compound Derivatives

While the 1,3-oxathiolane ring is well-known for its role in antiviral nucleoside analogues that inhibit reverse transcriptase, the 5-(4-chlorophenyl) substitution opens the door to new pharmacological applications. nih.govontosight.ai Research on structurally related compounds suggests several promising avenues for investigation.

Anticancer Activity: The 4-chlorophenyl moiety is present in numerous compounds with demonstrated cytotoxic effects. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole and 5-(4-chlorophenyl)-1,3,4-oxadiazole show significant anticancer activity. nih.govekb.egekb.eg A key mechanism for some of these related molecules is the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, specifically hCA IX and hCA XII. ekb.egekb.eg A major future direction is to synthesize and screen derivatives of this compound against these specific cancer-related enzymes and a panel of cancer cell lines (e.g., breast, colon, and lung cancer). ekb.eg

Antiviral Potential Beyond HIV: The foundational success of 1,3-oxathiolane nucleosides against HIV and HBV provides a strong rationale for exploring the potential of this compound derivatives against a broader range of viruses. nih.gov Future studies could involve incorporating this specific chlorophenyl-substituted ring into novel nucleoside analogues and screening them for activity against other viral pathogens.

Antimicrobial Properties: The general 1,3-oxathiolane scaffold has been explored for antimicrobial properties. ontosight.ai The inclusion of a halogenated phenyl ring, a common feature in antimicrobial agents, suggests that this compound derivatives could be promising candidates for development as new antibacterial or antifungal drugs.

Advanced Computational Design of New 1,3-Oxathiolane Analogues with Enhanced Specificity

To accelerate the drug discovery process and optimize lead compounds, advanced computational methods are indispensable. For this compound, these tools can guide the synthesis of new analogues with improved potency and selectivity, while minimizing off-target effects.

Molecular Docking and Dynamics: Once a promising biological target is identified (e.g., carbonic anhydrase IX), molecular docking simulations can be used to predict how different derivatives of this compound bind to the active site of the protein. These models can reveal key interactions and inform the design of new analogues with enhanced binding affinity. Molecular dynamics simulations can further refine these models by showing how the compound-protein complex behaves over time.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of related analogues and measuring their biological activity, researchers can develop QSAR models. These mathematical models correlate specific structural features (e.g., the position and nature of substituents on the phenyl ring) with pharmacological potency. This allows for the in-silico prediction of activity for yet-to-be-synthesized compounds, prioritizing the most promising candidates for laboratory work.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for a specific target can be used to screen virtual libraries of compounds to find novel scaffolds, including new 1,3-oxathiolane derivatives, that are likely to be active.

Table 2: Computational Approaches for Designing 1,3-Oxathiolane Analogues

| Computational Method | Objective | Potential Application for this compound |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a molecule to a protein target. | Optimize substitutions on the phenyl ring or oxathiolane core to improve binding to targets like hCA IX. |

| QSAR | Correlate chemical structure with biological activity. | Predict the anticancer potency of new analogues before synthesis. |

| Pharmacophore Modeling | Identify essential structural features for activity. | Discover novel derivatives with optimized interactions with a target's active site. |

| Molecular Dynamics | Simulate the movement and interaction of the molecule-protein complex. | Assess the stability of the binding interaction and refine the binding hypothesis. |

Integration of High-Throughput Screening with Synthetic Methodologies

The convergence of automated synthesis and high-throughput screening (HTS) offers a powerful platform for rapidly exploring the therapeutic potential of the this compound scaffold. semanticscholar.org This integrated approach allows for the testing of thousands of compounds in a short period, dramatically accelerating the pace of drug discovery. scienceintheclassroom.org

Combinatorial Chemistry: Using the green and efficient synthetic methods described previously, combinatorial chemistry can be employed to create large libraries of molecules based on the this compound core. By systematically varying the substituents on the phenyl ring and the oxathiolane moiety, a diverse chemical space can be explored.

Miniaturized HTS: Modern HTS platforms use robotics and miniaturization to test compounds in 384- or 1536-well plates, using minimal amounts of each precious synthesized compound (as little as 0.02 mg per reaction). scienceintheclassroom.org These systems can be configured to run a wide range of assays, from biochemical assays measuring enzyme inhibition to cell-based assays measuring cytotoxicity or antiviral activity. semanticscholar.orgscienceintheclassroom.org

Hit-to-Lead Optimization: The "hits" identified from HTS—compounds that show desired activity in an initial screen—can be rapidly re-synthesized and further evaluated. The data from HTS, when combined with the computational models from section 8.3, provides a powerful feedback loop. Computational tools can analyze the structure of the hits to guide the synthesis of a second, more focused library of compounds, leading to an efficient hit-to-lead optimization process.

The future of research on this compound is bright, with significant opportunities at the intersection of sustainable synthesis, novel pharmacology, computational design, and high-throughput screening. By pursuing these emerging directions, the scientific community can systematically unlock the therapeutic potential of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)-1,3-oxathiolane, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of thiols with carbonyl compounds. For example, reacting 4-chlorobenzaldehyde with mercaptoacetate derivatives under acidic or basic conditions can yield the oxathiolane ring. Optimization includes adjusting solvent polarity (e.g., using THF or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and ring conformation. The 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.3–7.5 ppm) and carbons at ~130–140 ppm.

- IR : Stretching frequencies for C-O (1050–1150 cm) and C-S (600–700 cm) confirm the oxathiolane ring.

- Melting Point : Consistency with literature values (e.g., 120–125°C) verifies purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. Store in airtight containers at 2–8°C, segregated from reactive agents. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- TLC : Use silica plates with a 3:7 ethyl acetate/hexane mobile phase; UV visualization at 254 nm.

- HPLC : C18 column, acetonitrile/water gradient (70:30), retention time comparison with standards.

- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (295 K, Mo-Kα radiation) determines bond lengths (e.g., C-S ≈ 1.81 Å, C-O ≈ 1.43 Å) and dihedral angles between the oxathiolane ring and chlorophenyl group. Data refinement (R factor < 0.05) confirms spatial arrangement .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the 4-chlorophenyl moiety?

- Methodological Answer : The chlorine atom’s electron-withdrawing effect activates the para position for nucleophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) show lower activation energy for para substitution (~15 kcal/mol) versus meta. Experimental validation uses F NMR to track fluorine incorporation in fluorinated analogs .

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting in H NMR spectra?

- Methodological Answer :

- Repeat Experiments : Confirm reproducibility under identical conditions.

- Variable Temperature NMR : Detect conformational dynamics (e.g., ring puckering).

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities .

Q. Can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Molecular dynamics simulations (AMBER force field) at pH 2–12 reveal protonation states affecting ring strain. QM/MM hybrid methods show acid-catalyzed hydrolysis at pH < 4, with transition state energy barriers (~20 kcal/mol) validated by kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.